![molecular formula C11H12F2O3 B1412917 Ethyl 3,4-difluoro-2-methoxyphenylacetate CAS No. 1806330-92-6](/img/structure/B1412917.png)
Ethyl 3,4-difluoro-2-methoxyphenylacetate
Overview
Description
Ethyl 3,4-difluoro-2-methoxyphenylacetate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 . It is also known by other names such as Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate and Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 259.4±35.0 °C and its density is predicted to be 1.204±0.06 g/cm3 .Scientific Research Applications
Chromatography and Detection in Biochemical Analysis : Ethyl acetate, a related compound, is used in high-performance liquid chromatography for the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid. This method is vital for diagnostic testing in medical and neurological services (Krstulović et al., 1982).
Synthetic Organic Chemistry : In the synthesis of 4-methoxyphenylacetic acid, a derivative of Ethyl 3,4-difluoro-2-methoxyphenylacetate, the Friedel-Crafts reaction plays a crucial role. This synthesis is important for producing compounds with specific structural characteristics, useful in various chemical applications (Zhu Jin-tao, 2011).
Medicinal Chemistry and Drug Synthesis : In the realm of pharmaceuticals, ethyl esters of hydroxyphenylacetic acids, similar in structure to this compound, are synthesized for their potential antimicrobial and antioxidant activities. These compounds are also studied for their pharmaceutical properties and interaction with biological systems (K. Raghavendra et al., 2016).
Analytical Chemistry in Environmental Studies : Ethyl acetate derivatives are used in the analysis of environmental pollutants. They play a role in studying the microbial degradation of certain compounds, contributing to understanding the environmental fate of chemicals (W. H. Baarschers & J. Vukmanich, 1986).
Crystallography and Material Science : In material science, the crystal and molecular structure studies of ethyl esters related to this compound provide insights into the physical properties of these compounds. This information is crucial for the development of new materials and compounds (M. Kaur et al., 2012).
properties
IUPAC Name |
ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-9(14)6-7-4-5-8(12)10(13)11(7)15-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMRDCLIESWIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201523 | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1806330-92-6 | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806330-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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